molecular formula C18H22N2O3S2 B2922188 2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-40-8

2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2922188
CAS RN: 877655-40-8
M. Wt: 378.51
InChI Key: INYHBKJPASZRRY-UHFFFAOYSA-N
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Description

2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a novel compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound is a thienopyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Polymorphism : A study detailed the synthesis and polymorphism observed in pyrimidinone derivatives, showcasing the structural diversity and potential applications of these compounds in material science and drug formulation (Glidewell et al., 2003). The detailed analysis of hydrogen bonding and pi-pi interactions provides insights into the molecular assembly and potential for creating tailored materials.

  • Nucleophilic Displacement in Pyrimidinones : Research on the nucleophilic displacement of a methylsulfanyl group in substituted pyrimidinones underlines the versatility of these compounds in synthetic chemistry. This process allows for the introduction of various functional groups, demonstrating the chemical flexibility and utility of pyrimidinone scaffolds in organic synthesis (Kikelj et al., 2010).

Pharmacological Potential

  • Inhibitory Activities Against Key Enzymes : A study reported the synthesis of thienopyrimidine derivatives as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in nucleotide synthesis pathways. These findings highlight the potential of thienopyrimidines in developing new anticancer and antimicrobial agents (Gangjee et al., 2008).

  • Supramolecular Chemistry and Dimerization : The study of ureidopyrimidones revealed strong dimerization capabilities through quadruple hydrogen bonding, emphasizing the significance of pyrimidine derivatives in designing supramolecular structures. These findings have implications for creating novel nanomaterials and biomimetic systems (Beijer et al., 1998).

Anticancer and Antimicrobial Research

  • Vascular Targeting and Anti-Angiogenic Properties : Research on thienopyrimidin-4(3H)-ones demonstrated their potential as pleiotropic anticancer drugs, showing significant cytotoxicity against cancer cells, inhibition of tubulin polymerization, and both vascular-disrupting and anti-angiogenic activities. Such studies suggest thienopyrimidine derivatives as promising candidates for cancer therapy (Gold et al., 2020).

  • Antibacterial Activity : Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the therapeutic potential of these compounds against bacterial infections. The diverse range of biological activities further underscores the importance of pyrimidine derivatives in drug discovery and development (Alsaedi et al., 2019).

properties

IUPAC Name

2-butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-4-5-9-25-18-19-13-8-10-24-16(13)17(21)20(18)12-6-7-14(22-2)15(11-12)23-3/h6-7,11H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYHBKJPASZRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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